1-Chlorobicyclo[2.2.1]heptane
Overview
Description
1-Chlorobicyclo[2.2.1]heptane, also known as exo-2-chloronorbornane, is a bicyclic organic compound with the molecular formula C₇H₁₁Cl. It is a derivative of norbornane, where a chlorine atom is attached to the second carbon of the bicyclic structure. This compound is known for its unique structural properties and reactivity, making it a subject of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorobicyclo[2.2.1]heptane can be synthesized through the hydrochlorination of norbornene. The reaction involves the addition of hydrogen chloride (HCl) to norbornene in the presence of a solvent such as methylene chloride. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and advanced separation techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxynorbornane.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form norbornane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize this compound to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Hydroxide ions in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: 2-Hydroxynorbornane.
Reduction: Norbornane.
Oxidation: Norbornane carboxylic acids.
Scientific Research Applications
1-Chlorobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and advanced materials with unique properties.
Catalysis: The compound is studied for its potential use as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 1-chlorobicyclo[2.2.1]heptane involves its reactivity due to the strained bicyclic structure. The chlorine atom attached to the second carbon is highly reactive, making the compound susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various reaction intermediates and products .
Comparison with Similar Compounds
2-Chloronorbornane: Similar structure but different stereochemistry.
2-Bromonorbornane: Bromine instead of chlorine, leading to different reactivity.
2-Fluoronorbornane: Fluorine substitution, affecting the compound’s stability and reactivity.
Uniqueness: 1-Chlorobicyclo[2.2.1]heptane is unique due to its specific chlorine substitution and the resulting reactivity. The compound’s strained bicyclic structure and the presence of the chlorine atom make it a valuable intermediate in organic synthesis and various chemical reactions .
Properties
IUPAC Name |
1-chlorobicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMFWORXBTXJNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061100 | |
Record name | Bicyclo[2.2.1]heptane, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.61 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-67-3, 30899-14-0 | |
Record name | 1-Chloronorbornane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bicyclo(2.2.1)heptane, 1-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norbornane, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030899140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloronorbornane | |
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Record name | Bicyclo[2.2.1]heptane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Bicyclo[2.2.1]heptane, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorobicyclo[2.2.1]heptane | |
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